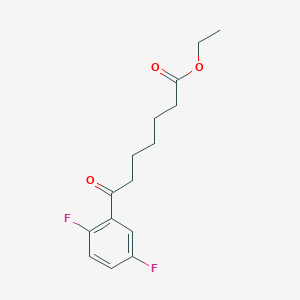

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDYCYRUMOHSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645623 | |

| Record name | Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-20-3 | |

| Record name | Ethyl 2,5-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the strategic incorporation of a difluorinated phenyl moiety, which can enhance pharmacokinetic and physicochemical properties. The synthetic strategy is centered on a robust Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the chosen protocols, offering insights into reaction mechanisms, and presenting a self-validating framework for characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to producing and verifying this target compound.

Core Compound Properties & Strategic Significance

The title compound is an aromatic ketone featuring a seven-carbon aliphatic chain with a terminal ethyl ester. The 2,5-difluorophenyl group is of particular interest in drug design for its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.

| Property | Value | Source |

| CAS Number | 898753-20-3 | [3] |

| Molecular Formula | C₁₅H₁₈F₂O₃ | [3] |

| Molecular Weight | 284.30 g/mol | [3] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy[4] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water | Analogy[4] |

Retrosynthetic Analysis and Strategy Rationale

The most direct and industrially scalable approach to constructing the target aryl ketone is the Friedel-Crafts acylation.[5][6] This powerful electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring.[2]

Our retrosynthetic analysis logically disconnects the molecule at the bond between the aromatic ring and the ketone's carbonyl carbon. This leads to two key precursors: 1,4-difluorobenzene and an activated seven-carbon acylating agent.

To ensure high reactivity and minimize side reactions, the acylating agent of choice is an acyl chloride, specifically Ethyl 7-chloro-7-oxoheptanoate . This intermediate is not typically available commercially and must be prepared. A reliable two-step synthesis starting from pimelic acid is outlined, forming a complete and practical synthetic workflow.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All reactions, especially the Friedel-Crafts acylation, must be conducted under anhydrous conditions.

Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)

Part A: Mono-esterification of Pimelic Acid

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pimelic acid (1 equivalent) and absolute ethanol (5-10 equivalents).

-

Catalysis: Slowly add concentrated sulfuric acid (0.05 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.

-

Work-up: After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude monoethyl pimelate is typically a viscous oil and can be carried forward to the next step without further purification if TLC shows high conversion.

Part B: Conversion to Acyl Chloride

-

Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the crude monoethyl pimelate (1 equivalent).

-

Chlorination: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride and allows it to also act as the solvent.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 75°C) for 2-3 hours.

-

Isolation: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a pungent liquid and should be used immediately in the next stage. A similar transformation has been reported for analogous compounds.[7]

Stage 2: Friedel-Crafts Acylation

-

Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: Add anhydrous dichloromethane (DCM) to the flask, followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the resulting suspension to 0°C in an ice bath. Expertise Insight: The Lewis acid must be present in a slight stoichiometric excess to account for complexation with the carbonyl groups of both the reactant and the product.

-

Substrate Addition: In a separate flask, dissolve 1,4-difluorobenzene (1.1 equivalents) and the freshly prepared Ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM.

-

Reaction: Add this solution dropwise via the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[8] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] Stir vigorously until all the aluminum salts have dissolved into the aqueous layer.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure This compound .

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction.[5]

-

Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the 1,4-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atoms are deactivating overall due to their strong inductive electron-withdrawing effect (-I), which is why potent Lewis acid catalysis and controlled conditions are necessary.[8] However, through resonance (+M), they are ortho, para-directing. Acylation occurs at the position ortho to one fluorine and meta to the other, the only available position on the ring.

-

Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though it remains complexed to the product ketone). The byproduct is HCl.

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods forms a self-validating system.

| Technique | Purpose | Expected Key Observations |

| ¹H NMR | Structural confirmation, proton environment | - Triplet/quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm).- Multiplets for the aliphatic chain protons (-CH₂-) between ~1.4-3.0 ppm.- Distinct downfield multiplets in the aromatic region (~7.2-7.5 ppm) showing complex splitting due to H-F coupling. |

| ¹³C NMR | Carbon skeleton confirmation | - Signals for the ethyl ester carbons.- Multiple signals for the aliphatic carbons.- Aromatic carbon signals showing C-F coupling (large ¹JCF and smaller ²JCF, ³JCF splittings).- Two distinct downfield carbonyl signals: one for the ketone (~198 ppm) and one for the ester (~173 ppm). |

| ¹⁹F NMR | Confirmation of fluorine presence and environment | - Two distinct signals in the typical aryl-fluoride region, each showing splitting due to coupling with each other and adjacent protons. |

| IR Spectroscopy | Functional group identification | - Strong C=O stretching absorption for the ester at ~1730 cm⁻¹.- Strong C=O stretching absorption for the aryl ketone at ~1685 cm⁻¹.- C-F stretching absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular weight confirmation | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (284.1176 for C₁₅H₁₈F₂O₃). |

| HPLC/GC | Purity assessment | - A single major peak indicating a high degree of purity (typically >95%). |

Conclusion

This guide details a robust and reproducible methodology for the synthesis of this compound. By employing a strategic Friedel-Crafts acylation and adhering to rigorous, well-understood chemical principles, researchers can reliably produce this valuable fluorinated intermediate. The comprehensive characterization workflow provides a necessary framework for validating the compound's identity and purity, ensuring its suitability for subsequent applications in pharmaceutical development and advanced material synthesis.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.

- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.

- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications.

- Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health (NIH).

- Friedel-Crafts Acylation. Chemistry Steps.

-

Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Available at: [Link]

- Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.

-

Preparation method for ethyl 7-chloro-2-oxoheptanoate. WIPO Patentscope. Available at: [Link]

-

Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka | Patsnap. Available at: [Link]

- Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.

-

This compound. Amerigo Scientific. Available at: [Link]

- Process for the preparation of 2,4-difluoroacetophenone. Google Patents.

- Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Benchchem.

-

Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

- An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Benchchem.

- Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis. Benchchem.

- Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Benchchem.

-

ETHYL 7-OXOHEPTANOATE. Gsrs. Available at: [Link]

-

1,4-Difluorobenzene. PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Ethyl-7-(2,5-difluorophenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS No. 898753-20-3).[1] As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted analysis. This guide serves as a foundational resource for the synthesis, identification, and quality control of this and structurally related compounds. Spectroscopic methods are indispensable in pharmaceutical development for ensuring the safety, efficacy, and quality of drug products.[2][3]

Introduction and Core Compound Properties

This compound is an aromatic ketone and an ethyl ester. Its structure combines a flexible aliphatic chain with a rigid, electron-deficient difluorinated phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules. The difluoro substitution pattern is of particular interest as fluorine incorporation is a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity.

A robust analytical workflow is essential for the unambiguous characterization of such molecules. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, identify functional groups, and ensure the purity of synthesized compounds.[2][3] This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Table 1: Core Compound Properties

| Property | Value | Source/Method |

| CAS Number | 898753-20-3 | Amerigo Scientific[1] |

| Molecular Formula | C₁₅H₁₈F₂O₃ | Amerigo Scientific[1] |

| Molecular Weight | 284.3 g/mol | Amerigo Scientific[1] |

| Appearance | Colorless to pale yellow oil/solid | Analogy |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, EtOAc) | Analogy |

| Chemical Class | Aromatic Ketone, Ethyl Ester | Structure |

Plausible Synthetic Workflow

A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][6][7]

Caption: Plausible synthetic workflow for this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the ethyl ester, the aliphatic chain, and the difluorophenyl group.

Caption: Structure of this compound with proton labels.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 1.25 | triplet | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |

| b | 4.12 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group. |

| c | 2.30 | triplet | 2H | -C(=O)-CH₂-CH₂ - | Methylene protons adjacent to the ester carbonyl group. |

| d | 1.65-1.75 | multiplet | 2H | -C(=O)-CH₂ -CH₂- | Methylene protons gamma to the ester carbonyl. |

| e | 1.35-1.45 | multiplet | 2H | -CH₂-CH₂ -CH₂-C(=O)- | Methylene protons beta to the ketone carbonyl. |

| f | 1.70-1.80 | multiplet | 2H | -CH₂-CH₂ -C(=O)-Ar | Methylene protons alpha to the ketone carbonyl. |

| g | 3.00 | triplet | 2H | -CH₂ -C(=O)-Ar | Methylene protons alpha to the ketone carbonyl, deshielded by both the carbonyl and the aromatic ring. |

| h | 7.15-7.30 | multiplet | 1H | Aromatic-H | Aromatic proton para to the acyl group, coupled to the adjacent fluorine and proton. |

| i | 7.35-7.45 | multiplet | 1H | Aromatic-H | Aromatic proton meta to the acyl group, coupled to adjacent protons and fluorine. |

| j | 7.60-7.70 | multiplet | 1H | Aromatic-H | Aromatic proton ortho to the acyl group, deshielded and coupled to the adjacent proton and fluorine. |

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled sequence is standard to produce singlet peaks for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show signals for the two carbonyl carbons, the aromatic carbons (which will exhibit splitting due to C-F coupling), the carbons of the ethyl group, and the aliphatic chain carbons.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.2 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |

| ~24.5 | Aliphatic -C H₂- | Aliphatic chain carbons. |

| ~28.8 | Aliphatic -C H₂- | Aliphatic chain carbons. |

| ~34.0 | -C H₂-CO₂Et | Carbon alpha to the ester carbonyl. |

| ~38.5 | -C H₂-CO-Ar | Carbon alpha to the ketone carbonyl. |

| ~60.5 | -O-C H₂-CH₃ | Ethyl ester methylene carbon, deshielded by oxygen. |

| ~115-125 (doublet) | Aromatic C -F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling constants. |

| ~120-135 (multiplet) | Aromatic C -H & C -CO | Remaining aromatic carbons, with smaller C-F couplings. |

| ~173.5 | -C (=O)O- | Ester carbonyl carbon. |

| ~198.0 | -C (=O)-Ar | Ketone carbonyl carbon, typically more deshielded than the ester carbonyl. |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For an oily sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1735 | Strong, Sharp | C=O stretch | Ethyl Ester |

| ~1690 | Strong, Sharp | C=O stretch | Aromatic Ketone |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1200 | Strong | C-F stretch | Aryl-Fluoride |

Mass Spectrometric (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization that often preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) is expected at m/z 284. Key fragmentation patterns will likely involve cleavage at the bonds adjacent to the ketone carbonyl group (alpha-cleavage).

Caption: Predicted key fragmentation pathways for this compound in MS.

Table 5: Predicted Major Mass Fragments

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |

| 284 | [C₁₅H₁₈F₂O₃]⁺ | Molecular ion peak. |

| 239 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 171 | [C₉H₁₅O₃]⁺ | Alpha-cleavage with charge retention on the aliphatic chain. |

| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage forming the stable 2,5-difluorobenzoyl cation. This is expected to be a prominent peak. |

| 127 | [C₇H₁₁O₂]⁺ | Product of McLafferty rearrangement from the m/z 171 fragment. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a comprehensive spectroscopic profile that is essential for the confirmation of its synthesis and for its quality assessment in research and development settings. The principles and protocols outlined herein serve as a valuable resource for scientists working with this compound and its structural analogs, ensuring a high degree of scientific integrity and trustworthiness in their analytical work.

References

-

Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Preparation of aromatic Ketones by Friedel-Crafts Acylation. (2020). YouTube. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). PharmaFEATURES. [Link]

-

Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (2024). Longdom Publishing. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. malvesfalcao.com [malvesfalcao.com]

- 3. longdom.org [longdom.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Physical and chemical properties of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

An In-Depth Technical Guide to Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic keto ester, a class of molecules holding significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a flexible aliphatic ester chain with a rigid, electron-deficient difluorophenyl ketone moiety, presents a unique scaffold for synthetic exploration. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive analysis of the known physical and chemical properties of this compound, proposed synthetic and analytical methodologies, and its potential relevance in drug discovery, drawing comparisons with structurally related analogues to provide a holistic technical overview. The 7-aryl-7-oxoheptanoate core is structurally related to diarylheptanoids, which are recognized as privileged structures in drug design, exhibiting a wide range of biological activities.[1]

Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in public literature. However, its core properties can be established from available supplier data and supplemented with data from close structural isomers and analogues to provide a predictive context for its behavior.

| Property | Value for this compound | Comparative Data for Analogues |

| CAS Number | 898753-20-3[2] | 2,4-difluoro isomer: 898753-10-1[3]3,4-difluoro isomer: 898752-28-82,6-difluoro isomer: 898753-28-1[4] |

| Molecular Formula | C₁₅H₁₈F₂O₃[2] | C₁₅H₁₈F₂O₃ (for all isomers)[3] |

| Molecular Weight | 284.3 g/mol [2] | 284.30 g/mol (for all isomers)[3] |

| Boiling Point | Data not available | Ethyl 7-oxoheptanoate (non-aromatic): 230.2±23.0 °C at 760 mmHg[5] |

| Density | Data not available | Ethyl 7-oxoheptanoate (non-aromatic): 1.0±0.1 g/cm³[5] |

| MDL Number | MFCD01311650[2] | 2,4-difluoro isomer: MFCD01311648[3]3,4-difluoro isomer: MFCD01320244 |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution involves the reaction of an aromatic ring (1,4-difluorobenzene) with an acylating agent, derived here from a mono-esterified pimelic acid. The workflow ensures selective acylation to produce the desired keto ester.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)

-

To a round-bottom flask charged with monoethyl pimelate (1.0 eq), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C under an inert atmosphere (N₂).

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a scrubber).

-

Once the reaction is complete (as determined by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a light-yellow oil and can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

-

In a separate, dry, three-neck flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Add 1,4-difluorobenzene (1.1 eq) to the suspension.

-

Add the crude Ethyl 7-chloro-7-oxoheptanoate (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred suspension over 30-45 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Structural Elucidation and Analytical Confirmation

Confirming the molecular structure is a critical step requiring a combination of spectroscopic techniques.[7] Each method provides complementary data to build a complete and unambiguous structural profile.

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the expected spectral data based on the compound's structure and typical values for similar functional groups.

| Analytical Method | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.6-7.2 ppm (m, 3H)~4.1 ppm (q, 2H)~2.9 ppm (t, 2H)~2.3 ppm (t, 2H)~1.7-1.3 ppm (m, 6H)~1.2 ppm (t, 3H) | Aromatic protons (Ar-H)Ethyl ester (-OCH₂-)Methylene α to ketone (-CH₂C(O)-)Methylene α to ester (-CH₂C(O)O-)Aliphatic methylene protonsEthyl ester (-CH₃) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~198 ppm~173 ppm~160-155 ppm (dd)~125-115 ppm (m)~60 ppm~40-20 ppm~14 ppm | Ketone carbonyl (Ar-C=O)Ester carbonyl (-C=O)O-Aromatic carbons attached to F (C-F)Aromatic carbons (C-H)Ethyl ester (-OCH₂-)Aliphatic carbonsEthyl ester (-CH₃) |

| ¹⁹F NMR (CDCl₃) | Chemical Shift (δ) | Two distinct signals in the typical aryl-fluoride region. | Confirms the presence and distinct chemical environments of the two fluorine atoms. |

| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹~2950-2850 cm⁻¹~1735 cm⁻¹~1690 cm⁻¹~1250 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchEster C=O stretchAryl Ketone C=O stretchAryl C-F stretch |

| Mass Spec. (EI) | m/z | 284.12 [M]⁺255 [M-C₂H₅]⁺239 [M-OC₂H₅]⁺141 [F₂C₆H₃CO]⁺ | Molecular IonLoss of ethyl radicalLoss of ethoxy radicalDifluorobenzoyl cation |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Use a standard single-pulse sequence with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled single-pulse sequence with a spectral width of 0 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.

2. Mass Spectrometry (MS) [7]

-

Instrumentation: Mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or DCM.

-

GC-MS Acquisition: Inject 1 µL of the solution into the GC. Use a suitable temperature program to ensure separation and elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-500.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy [7]

-

Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: If the sample is an oil, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 16 scans.

Chemical Reactivity and Stability

The molecule possesses several reactive sites that dictate its chemical behavior:

-

Ketone Carbonyl: Susceptible to nucleophilic attack, allowing for reactions such as reduction to a secondary alcohol (using NaBH₄), Grignard reactions, or reductive amination.

-

Ester Carbonyl: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 7-(2,5-difluorophenyl)-7-oxoheptanoic acid. It can also undergo transesterification or amidation.

-

Aromatic Ring: The two fluorine atoms are strong deactivating groups, making the ring electron-deficient and less susceptible to further electrophilic substitution. However, it may be amenable to nucleophilic aromatic substitution under harsh conditions.

-

α-Methylene Protons: The protons on the carbons adjacent to both carbonyl groups are weakly acidic and can be removed by a suitable base, enabling enolate formation for subsequent alkylation or condensation reactions.

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation, particularly hydrolysis of the ester group.

Relevance in Drug Discovery and Development

While specific biological activity data for this compound is limited, its structural features suggest several areas of potential therapeutic relevance.

-

Enzyme Inhibition: The keto-ester functionality is a common motif in various enzyme inhibitors.[8] This compound could be explored as an inhibitor for enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or other hydrolases involved in inflammatory or metabolic pathways.

-

Anti-inflammatory and Cytotoxic Potential: The core structure is analogous to diarylheptanoids, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and cytotoxic effects.[1][8] The presence of the difluorophenyl ring may enhance these properties.

-

Role of Fluorine in Medicinal Chemistry: The strategic placement of fluorine is a well-established strategy in drug design.[9] Fluorine atoms can block sites of metabolic oxidation, increasing the compound's half-life. They can also alter the pKa of nearby functional groups and participate in favorable protein-ligand interactions (e.g., hydrogen bonds or dipole interactions), potentially improving binding affinity and selectivity for a biological target. The development of novel bioactive compounds often involves exploring the structural relationship between derivatives and their cytotoxic effects against cancer cell lines.[9]

References

-

Amerigo Scientific. This compound. [Link]

-

Chemsrc. Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Link]

-

PubChem - National Institutes of Health. 7-Oxoheptanoate | C7H11O3- | CID 9548029. [Link]

-

PubChem - National Institutes of Health. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | C16H22O4 | CID 24727376. [Link]

-

PubChem - National Institutes of Health. 7-Oxoheptanoic acid | C7H12O3 | CID 169732. [Link]

-

SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

WIPO Patentscope. Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

-

PubMed - National Institutes of Health. Diarylheptanoid: A privileged structure in drug discovery. [Link]

-

Frontiers. In silico design of novel dihydropteridone derivatives with oxadiazoles as potent inhibitors of MCF-7 breast cancer cells. [Link]

Sources

- 1. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 898753-28-1|Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate|BLD Pharm [bldpharm.com]

- 5. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | In silico design of novel dihydropteridone derivatives with oxadiazoles as potent inhibitors of MCF-7 breast cancer cells [frontiersin.org]

Friedel-Crafts acylation for the synthesis of difluorophenyl ketoesters

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Difluorophenyl Ketoesters

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery

Difluorophenyl ketoesters are not merely synthetic curiosities; they are high-value molecular building blocks in the arsenal of the medicinal chemist. The incorporation of fluorine atoms into a drug candidate can profoundly modulate its metabolic stability, lipophilicity, and binding affinity, making the synthesis of fluorinated intermediates a critical endeavor. Difluorophenyl ketoesters, in particular, serve as versatile precursors for a range of pharmacologically active compounds, including potent enzyme inhibitors.[1] This guide provides a comprehensive exploration of their synthesis via one of the cornerstone reactions of organic chemistry: the Friedel-Crafts acylation. We will dissect the mechanistic nuances, navigate the challenges posed by deactivated aromatic systems, and present field-proven protocols to empower researchers in their synthetic campaigns.

The Core Mechanism: An Electrophilic Aromatic Substitution Under Challenge

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a new carbon-carbon bond by introducing an acyl group onto an aromatic ring.[2] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

The mechanism proceeds in four key stages:

-

Generation of the Electrophile : The Lewis acid catalyst activates the acylating agent (e.g., ethyl chlorooxoacetate) by coordinating to the halogen, facilitating its departure and forming a highly reactive, resonance-stabilized acylium ion.[3][4]

-

Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][3]

-

Deprotonation and Rearomatization : A weak base (typically the Lewis acid-halide complex, e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the ring, yielding the final ketone product.

-

Catalyst Complexation : The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[6] This is a crucial distinction from Friedel-Crafts alkylation; it renders the reaction non-catalytic and necessitates the use of stoichiometric or greater amounts of the Lewis acid. The desired ketone is liberated during an aqueous workup.[6]

Visualization 1: General Mechanism of Friedel-Crafts Acylation

Caption: The mechanistic pathway of Friedel-Crafts acylation.

The Challenge of Difluorinated Substrates

The presence of two strongly electronegative fluorine atoms on the benzene ring presents a significant hurdle. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[7][8] This deactivation means that Friedel-Crafts acylation of difluorobenzenes often requires more forcing conditions (e.g., higher catalyst loading, elevated temperatures) compared to the acylation of benzene or activated derivatives.[9]

Regioselectivity and Reactivity: The Critical Role of Isomerism

While the fluorine atoms are deactivating overall, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M).[7][10] The ultimate reactivity and the position of acylation (regioselectivity) are determined by the interplay between these inductive and resonance effects, which varies dramatically between the three isomers of difluorobenzene.

Comparative Analysis of Difluorobenzene Isomers

Experimental evidence establishes a clear reactivity order for Friedel-Crafts acylation: 1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene .[7]

-

1,3-Difluorobenzene (Most Reactive): This isomer is the most reactive of the three.[7] While the inductive effects are additive, the resonance effects direct the incoming electrophile to positions ortho and para to the fluorines. The 4-position is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site. This leads to the highly regioselective formation of the 2,4-difluorophenyl product.[7]

-

1,4-Difluorobenzene (Low Reactivity): The symmetrical para-positioning of the fluorine atoms reinforces their deactivating inductive effects. All positions on the ring are ortho to a fluorine atom, but they are less activated than the prime site on the 1,3-isomer. Consequently, this isomer exhibits very low reactivity under standard conditions.[7]

-

1,2-Difluorobenzene (Low Reactivity): This isomer is also highly unreactive. The adjacent fluorine atoms exert a strong combined inductive deactivation. Furthermore, the positions available for attack (primarily positions 3 and 4) are subject to significant steric hindrance, which impedes the approach of the electrophile.[7]

Visualization 2: Isomer Reactivity Logic

Caption: Relationship between isomer structure and reactivity.

Data Presentation: Acylation Outcomes

| Substrate | Relative Reactivity | Major Product | Key Factors |

| 1,3-Difluorobenzene | High | 2,4-Difluorophenyl ketoester | Constructive resonance effects activate the 4-position.[7] |

| 1,2-Difluorobenzene | Low | Very low conversion | Strong inductive deactivation and steric hindrance.[7] |

| 1,4-Difluorobenzene | Low | Very low conversion | Strong, symmetrical inductive deactivation.[7] |

Catalyst Selection: From Traditional Workhorses to Modern Alternatives

The choice of catalyst is paramount in overcoming the inherent low reactivity of difluorinated arenes.

-

Traditional Lewis Acids (AlCl₃, FeCl₃): Aluminum chloride remains the most common and potent Lewis acid for this transformation.[9] Its high activity is often necessary to drive the reaction to completion. However, it is highly sensitive to moisture, must be used in super-stoichiometric amounts, and generates significant corrosive waste during workup.[2][11]

-

Solid Acid Catalysts: To address the environmental and handling issues of traditional catalysts, research has focused on heterogeneous solid acid catalysts.[12] These include:

-

Zeolites (e.g., HBEA, USY): These microporous materials offer shape selectivity and can be recycled, though their activity may be lower for deactivated substrates.[13]

-

Modified Clays (e.g., Fe-K10 Montmorillonite): Ion-exchanged clays can provide strong Lewis acidic sites and have shown outstanding results in some acylations.[13]

-

Supported Catalysts: Supporting Lewis acids like In₂O₃ on materials like MCM-41 or heteropoly acids on metal oxides can enhance activity and stability.[12][13]

-

-

Metal Triflates (e.g., Hf(OTf)₄, Yb(OTf)₃): Metal triflates are increasingly popular as water-tolerant, reusable Lewis acid catalysts.[14] They can be highly effective, sometimes in catalytic amounts, especially for activated arenes, and represent a greener alternative.[14]

Experimental Protocol: A Self-Validating Workflow for the Synthesis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate

This protocol details the acylation of the most reactive isomer, 1,3-difluorobenzene, with ethyl chlorooxoacetate. It is designed to be a self-validating system where careful adherence to anhydrous technique and temperature control are key to success.

Visualization 3: Experimental Workflow

Sources

- 1. Document: Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold: some structural aspects for aldose reductase inhibitory activity and... - ChEMBL [ebi.ac.uk]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alexandonian.com [alexandonian.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistryjournals.net [chemistryjournals.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Introduction

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate is an aromatic ketoester of significant interest in medicinal chemistry and drug development. Its structure, incorporating a difluorophenyl moiety, suggests potential for enhanced metabolic stability and altered biological activity in derived active pharmaceutical ingredients (APIs). The synthesis of this molecule, while not extensively documented in publicly available literature, can be approached through established organic chemistry principles. This guide provides a comprehensive analysis of the starting materials required for the most probable synthetic pathways, offering insights into their selection, preparation, and the rationale behind their use.

The core of any successful synthetic campaign lies in the judicious selection of starting materials. This decision directly impacts reaction efficiency, yield, purity of the final product, and overall cost-effectiveness. For this compound, two primary retrosynthetic disconnections lead to logical and feasible synthetic strategies: Friedel-Crafts acylation and a Grignard-based approach. This guide will explore the starting materials for each of these routes in detail.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two main plausible routes for its construction, each with its own set of required starting materials and reaction conditions.

Caption: Retrosynthetic analysis of this compound.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This approach is highly convergent and often proceeds with good yields, making it a primary consideration for the synthesis of the target molecule.

Core Starting Materials for Friedel-Crafts Acylation

| Starting Material | Structure | Role in Synthesis | Key Considerations |

| 1,4-Difluorobenzene |  | Aromatic Substrate | Commercially available. The fluorine atoms are deactivating but are also ortho, para-directing. The symmetry of the molecule simplifies the regioselectivity of the acylation. |

| Heptanedioic acid monoethyl ester |  | Acylating Agent Precursor | Can be prepared from heptanedioic acid. The free carboxylic acid end is activated for the Friedel-Crafts reaction, while the ester end remains protected. |

| Lewis Acid Catalyst | e.g., AlCl₃, FeCl₃, Sc(OTf)₃ | Catalyst | Stoichiometric or catalytic amounts are required to generate the acylium ion. The choice of catalyst can influence reaction conditions and yield.[3] |

| Ethanol | CH₃CH₂OH | Esterification Reagent | Required for the final esterification step if the reaction is performed with heptanedioic acid or its anhydride, leading to the carboxylic acid intermediate.[4] |

In-depth Analysis of Starting Material Selection and Preparation

1. 1,4-Difluorobenzene: The Aromatic Core

The selection of 1,4-difluorobenzene is straightforward as it constitutes the aromatic core of the target molecule. Its commercial availability and relatively low cost make it an attractive starting point. From a reactivity standpoint, the two fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to benzene. However, they are also ortho, para-directing, and due to the symmetry of the molecule, acylation will occur at any of the four equivalent positions.

2. The Acylating Agent: A Critical Choice

The choice of the seven-carbon aliphatic chain precursor is more nuanced. Several options exist, each with its own advantages and disadvantages.

-

Heptanedioic acid monoethyl ester: This is arguably the most direct precursor to the acylating agent. It can be synthesized from heptanedioic acid (pimelic acid) through a controlled monoesterification. The free carboxylic acid can then be converted to the corresponding acid chloride (ethyl 7-chloro-7-oxoheptanoate) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is the active acylating species in the Friedel-Crafts reaction.

-

Pimelic Anhydride: While not commercially common, pimelic anhydride can be synthesized from pimelic acid by dehydration, for instance, using acetic anhydride.[5] The anhydride can then be used directly in the Friedel-Crafts reaction. This route would yield 7-(2,5-difluorophenyl)-7-oxoheptanoic acid, which would then require a subsequent esterification step to obtain the final product.[5][6]

-

Heptanedioic acid: Using the diacid directly is generally less efficient as it can lead to side reactions and requires a larger amount of Lewis acid.

Experimental Protocol: Preparation of Ethyl Hydrogen Heptanedioate (Heptanedioic acid monoethyl ester)

A precise protocol for the selective monoesterification of heptanedioic acid is crucial. While various methods exist, a common approach involves reacting the diacid with a limited amount of ethanol in the presence of an acid catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add heptanedioic acid and a suitable solvent (e.g., toluene).

-

Reagents: Add a stoichiometric deficiency of absolute ethanol (e.g., 0.9 equivalents) and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification is removed azeotropically using the Dean-Stark trap, driving the equilibrium towards the monoester.

-

Work-up and Purification: After the theoretical amount of water is collected, the reaction is cooled. The mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted diacid and the catalyst. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the desired monoester.

The Friedel-Crafts Reaction: Mechanistic Considerations

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with a Lewis acid.[7]

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid - Amerigo Scientific [amerigoscientific.com]

- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Reaction mechanism of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate formation

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Introduction

This compound is an aryl ketone derivative featuring a difluorinated phenyl ring and an ester-terminated aliphatic chain. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive compounds and functional materials. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and electronic properties, making the reliable synthesis of such fluorinated analogues a critical objective.

This technical guide provides a comprehensive examination of the predominant synthetic route to this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the reaction's success. The core of this synthesis is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds with aromatic systems. We will dissect this reaction in the context of a deactivated difluorinated substrate and detail the necessary preceding steps to construct the required acylating agent.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify the key bond formations and the corresponding starting materials. The most evident disconnection in the target molecule is the bond between the aromatic ring and the keto group, pointing directly to a Friedel-Crafts acylation reaction.

The overall synthetic strategy is therefore designed as a three-stage process:

-

Preparation of Monoethyl Pimelate: Selective mono-esterification of pimelic acid to create the ester-terminated backbone.

-

Synthesis of the Acylating Agent: Conversion of the free carboxylic acid group of monoethyl pimelate into a highly reactive acyl chloride.

-

Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the acyl chloride and 1,4-difluorobenzene to form the final product.

Caption: Retrosynthetic analysis of this compound.

The Core Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the installation of an acyl group onto an aromatic ring.[1] This reaction is fundamental to the synthesis of aryl ketones.

Mechanistic Principles

The reaction proceeds via a well-established multi-step mechanism.[2][3]

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product. The catalyst (AlCl₃) is regenerated in this step.

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3), a compound of interest in contemporary drug discovery. Given the limited publicly available experimental data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, field-proven experimental protocols for determining aqueous solubility and delineates a robust strategy for assessing chemical stability under forced degradation conditions, consistent with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the causal reasoning behind experimental design, linking the compound's structural features—an ethyl ester, an aliphatic chain, a ketone, and a difluorophenyl ring—to its anticipated physicochemical properties. By equipping researchers with both the theoretical foundation and practical methodologies, this guide aims to facilitate a thorough and scientifically sound evaluation of this and analogous molecules.

Introduction: The Imperative of Physicochemical Profiling

This compound is a small molecule featuring several key functional groups that dictate its behavior in both chemical and biological systems. The strategic incorporation of fluorine is a well-established medicinal chemistry tactic to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ethyl ester and ketone functionalities, however, introduces potential liabilities for hydrolysis and other degradation pathways.

A comprehensive understanding of a compound's solubility and stability is not merely a preliminary checkbox in the drug discovery cascade; it is the very foundation upon which reliable biological data and successful formulation development are built. Poor aqueous solubility can lead to underestimated potency in biological assays, erratic absorption, and low oral bioavailability.[3] Similarly, chemical instability can compromise the integrity of the active pharmaceutical ingredient (API), leading to loss of efficacy and the formation of potentially toxic degradants.[4]

This guide, therefore, adopts a proactive and predictive posture. It does not simply present data but explains how to generate high-quality, interpretable data and why specific experimental choices are critical for success.

Core Molecular Properties

A foundational understanding of the molecule's basic properties is essential for all subsequent experimental design.

| Property | Value | Source/Method |

| CAS Number | 898753-20-3 | Chemical Catalogs |

| Molecular Formula | C₁₅H₁₈F₂O₃ | Calculation |

| Molecular Weight | 284.3 g/mol | Calculation |

| Appearance | Predicted to be a colorless to pale yellow oil or solid | Analogy |

Aqueous Solubility Characterization

Solubility is a critical determinant of a drug candidate's fate. We must distinguish between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility is relevant for high-throughput screening and early discovery, where compounds are introduced from a DMSO stock, while thermodynamic solubility represents the true equilibrium state and is vital for formulation and late-stage development.[5][6]

Predicted Solubility Profile

Based on its structure, this compound is expected to be poorly soluble in water. The long aliphatic chain and the difluorophenyl ring contribute significantly to its lipophilicity. The strategic placement of two fluorine atoms increases lipophilicity compared to a non-fluorinated analog.[1][7] While the ester and ketone groups can act as hydrogen bond acceptors, their influence is likely outweighed by the hydrophobic character of the rest of the molecule. Therefore, solubility is expected to be low in aqueous buffers and high in organic solvents like DMSO, DMF, methanol, and ethyl acetate.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is designed to rapidly assess the solubility of compounds precipitated from a DMSO stock solution into an aqueous buffer.[5][8]

Causality: The choice of nephelometry is based on its speed and suitability for early-stage discovery. It measures the light scattered by insoluble particles (precipitate), providing a rapid indication of the point at which the compound falls out of solution.[8] This is a practical surrogate for true solubility when screening large numbers of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.[9]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the top well of a 96-well clear-bottom microtiter plate.

-

Serial Dilution: Perform a serial 2-fold dilution down the plate using DMSO.

-

Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%. Mix thoroughly by pipetting.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation to occur.[8]

-

Measurement: Read the plate on a nephelometer to measure light scattering. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in scattering compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a solid compound in a specific solvent, providing a definitive value for formulation development.[3][10]

Causality: The shake-flask method is chosen for its accuracy. By incubating an excess of the solid compound with the solvent over an extended period (typically 24-48 hours), the system is allowed to reach a true thermodynamic equilibrium between the dissolved and undissolved states.[10][11] This avoids the supersaturation artifacts common in kinetic assays.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4, or buffers at pH 2.0 and 9.0 to assess pH-dependent solubility).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Prepare a calibration curve from a known stock solution. Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated UPLC-MS/MS method.

Diagram 1: Experimental Workflow for Solubility Determination

A process map for conducting a forced degradation study.

Diagram 3: Predicted Hydrolytic Degradation Pathways

The primary predicted degradation pathways via ester hydrolysis.

Conclusion and Forward Look

This guide has established a comprehensive, methodology-driven framework for the essential physicochemical characterization of this compound. While lacking pre-existing public data, a robust assessment of solubility and stability is achievable through the systematic application of the detailed protocols herein. By understanding the causal links between the molecule's structure and its likely behavior, and by employing validated, industry-standard techniques, researchers can generate the critical data needed to advance their discovery and development programs. The successful execution of these studies will provide a clear picture of the compound's developability, enabling informed decisions regarding formulation strategies, storage conditions, and the design of future in vivo studies.

References

-

ICH Harmonised Tripartite Guideline. (2003). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

PubMed Central (PMC). (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health. [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

PubMed. (2012). In vitro solubility assays in drug discovery. National Institutes of Health. [Link]

-

FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

ACS Publications. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. [Link]

-

Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. evotec.com [evotec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Difluorinated Flavanoids: A Case Study on the C15H18F2O3 Molecular Framework

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Flavonoids, a ubiquitous class of plant secondary metabolites, present a rich structural foundation for derivatization, owing to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides a comprehensive exploration of a representative difluorinated flavonoid derivative with the molecular formula C15H18F2O3. While no specific compound is widely documented under this exact formula, we will postulate a plausible structure—a difluorinated and substituted flavan-3-ol, hereafter referred to as DF-Flavanol —to serve as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the synthesis, structural elucidation, and biological evaluation of this promising class of compounds.

Introduction: The Rationale for Fluorinated Flavonoids

The C6-C3-C6 skeleton of flavonoids offers a versatile platform for therapeutic design.[4] However, natural flavonoids often suffer from poor pharmacokinetic profiles, including rapid metabolism and low oral bioavailability, which limits their clinical utility. Fluorination is a proven strategy to overcome these limitations. The introduction of fluorine can block metabolically labile sites, modulate the acidity of nearby functional groups, and enhance membrane permeability, thereby improving the overall drug-like properties of the parent molecule.[5][6]

This guide focuses on DF-Flavanol (C15H18F2O3) , a hypothetical yet representative molecule, to illustrate the key scientific considerations and experimental workflows involved in the development of novel fluorinated flavonoids. We will delve into the causality behind experimental choices, providing a robust framework for researchers exploring this chemical space.

Molecular Profile and Physicochemical Properties

To satisfy the molecular formula C15H18F2O3, we propose a core structure of a flavan-3-ol with two fluorine atoms substituted on the B-ring and additional modifications to account for the hydrogen count, such as saturation in the A-ring or the presence of a methoxy group and reduction of the C-ring. For the purpose of this guide, we will consider a 3',4'-difluoro-7-methoxy-flavan-3-ol structure that has undergone further reduction to meet the hydrogen requirement.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 296.30 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral absorption. |

| LogP (Octanol/Water) | 2.8 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[1] |

| Hydrogen Bond Donors | 2 (hydroxyl groups) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (oxygen/fluorine atoms) | Influences solubility and interaction with biological targets. |

| Polar Surface Area | 52.8 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |

Synthesis of Difluorinated Flavanoids

The synthesis of fluorinated flavonoids typically involves either starting with fluorinated precursors or applying late-stage fluorination techniques.[7][8] A common and reliable method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.[9]

Experimental Protocol: Two-Step Synthesis of a DF-Flavanol Precursor

Step 1: Synthesis of 2'-Hydroxy-3,4-difluorochalcone

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxyacetophenone in ethanol. Add 1.2 equivalents of 3,4-difluorobenzaldehyde.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add 3.0 equivalents of a 40% aqueous sodium hydroxide solution with vigorous stirring. The causality here is that the base deprotonates the acetophenone, forming an enolate that attacks the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Acidify the reaction mixture with dilute HCl to precipitate the chalcone product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to 3',4'-Diflavanone and Subsequent Reduction

-

Oxidative Cyclization: Dissolve the synthesized chalcone (1.0 eq) in methanol. Add 3.0 equivalents of 30% hydrogen peroxide, followed by 3.0 equivalents of 2M NaOH, maintaining the temperature below 20°C. This is the Algar-Flynn-Oyamada (AFO) reaction, which proceeds via epoxidation of the double bond followed by intramolecular cyclization to form the flavonol.[9]

-

Reduction to Flavan-3-ol: After formation of the flavanone (monitored by TLC), the intermediate is reduced using a reducing agent like sodium borohydride (NaBH4) in methanol. This step reduces the ketone at the C4 position to a hydroxyl group and can also reduce the C2-C3 double bond, yielding the flavan-3-ol core.

-

Purification: Purify the final product using silica gel column chromatography with a hexane/ethyl acetate gradient.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for the hypothetical DF-Flavanol.

Structural Elucidation and Analytical Techniques

Confirming the structure of a novel fluorinated compound requires a multi-technique approach.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.

-

¹⁹F NMR: This is the most critical technique for fluorinated compounds. It provides a distinct signal for each unique fluorine atom, and the chemical shifts are highly sensitive to the electronic environment, confirming their position on the aromatic ring.[10][11] The large chemical shift dispersion (over 800 ppm) ensures excellent signal resolution.[12]

-